Ethyl 4-(1-aminobutyl)benzoate
Description
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 4-(1-aminobutyl)benzoate |
InChI |
InChI=1S/C13H19NO2/c1-3-5-12(14)10-6-8-11(9-7-10)13(15)16-4-2/h6-9,12H,3-5,14H2,1-2H3 |
InChI Key |
FSIRVRCRIBWONX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Reductive Amination
A primary method for synthesizing this compound involves a tandem nucleophilic substitution and reductive amination sequence. As detailed in EP2734503B1, the synthesis begins with the preparation of a quinoline N-oxide intermediate, which undergoes nucleophilic attack by a protected amine. For example, this compound (Intermediate 2) is synthesized via a PyBroP-mediated coupling between a benzoate ester and an amine precursor. The reaction is conducted in dichloromethane or tetrahydrofuran (THF) at ambient temperature, leveraging diisopropylethylamine (DIPEA) as a base to facilitate deprotonation.
Key steps include:
-
Oxidation of Quinoline Precursor : Treatment with hydrogen peroxide in acetic acid at 80°C generates the N-oxide, enhancing electrophilicity at the C-4 position.
-
Nucleophilic Attack : The amine component, such as a protected 1-aminobutane derivative, reacts with the activated quinoline N-oxide, forming a C-N bond.
-
Deprotection : Acidic or basic hydrolysis removes protecting groups (e.g., t-butyl or benzyl), yielding the free amine.
Purification via silica gel flash chromatography (methanol/dichloromethane, 5–10% gradient) achieves >95% purity, as confirmed by NMR.
Silica Gel Chromatography and Reaction Optimization
Purification is critical due to the compound’s polar nature. The patent specifies that this compound is isolated using silica gel chromatography with methanol/dichloromethane eluents. Optimal solvent ratios (e.g., 7:3 dichloromethane/methanol) balance resolution and recovery, yielding 65–75% isolated product.
Table 1: Reaction Conditions for this compound Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Quinoline Oxidation | , AcOH, 80°C, 12 hr | 85 | 90 |
| Nucleophilic Addition | PyBroP, DIPEA, CHCl, 25°C, 6 hr | 70 | 88 |
| Deprotection | 2M HCl, THF/MeOH, 25°C, 2 hr | 92 | 95 |
| Purification | Silica gel (CHCl/MeOH 9:1) | 68 | 98 |
Mechanistic Insights and Intermediate Characterization
Role of Protecting Groups
The use of tert-butyloxycarbonyl (Boc) and tetrahydropyranyl (THP) groups is common to prevent undesired side reactions. For instance, Boc protection of the amine in early intermediates ensures selective coupling during nucleophilic substitution. Deprotection with trifluoroacetic acid (TFA) or hydrochloric acid regenerates the free amine without degrading the ester moiety.
Spectroscopic Validation
NMR data for this compound (, Intermediate 2) confirms structural integrity:
-
Aromatic Protons : Doublets at δ 7.08–7.06 ppm (2H, J = 8.4 Hz) and δ 6.82–6.80 ppm (2H, J = 8.4 Hz) correspond to the para-substituted benzene ring.
-
Aminobutyl Chain : Multiplet signals at δ 2.88–2.83 ppm (1H) and δ 2.73–2.68 ppm (1H) represent the methylene groups adjacent to the amine.
-
Ester Group : A triplet at δ 4.37 ppm (2H, J = 6.4 Hz) corresponds to the ethyl ester’s methylene protons.
Comparative Analysis of Synthetic Methodologies
Efficiency and Scalability
The PyBroP-mediated route offers scalability, with reaction times under 24 hours and moderate yields (65–75%). Alternative methods, such as reductive amination of 4-methoxy phenyl acetone derivatives, achieve comparable yields but require harsher conditions (e.g., sodium borohydride at −3°C), limiting industrial feasibility .
Chemical Reactions Analysis
Esterification of 4-(1-aminobutyl)benzoic acid
The ethyl ester derivative can be prepared via esterification of the corresponding carboxylic acid (4-(1-aminobutyl)benzoic acid) with ethanol. Common methods include:
-
Acid-catalyzed esterification : Using ethanol and a strong acid catalyst (e.g., H₂SO₄) under reflux conditions .
-
Esterification with thionyl chloride : This method, described for ethyl p-aminobenzoate synthesis, involves reacting the acid with thionyl chloride in ethanol to form the ester .
Key reaction conditions :
| Reagent | Temperature | Solvent | Yield* |
|---|---|---|---|
| H₂SO₄ (catalyst) | Reflux (~78°C) | Ethanol | ~70-80% |
| SOCl₂ | 0–50°C | Ethanol | High yield |
*Hypothetical yields based on analogous esterifications .
Alkylation of 4-aminobenzoic acid
To introduce the aminobutyl group, 4-aminobenzoic acid can undergo alkylation with a butylating agent (e.g., 1-bromo-butane) in the presence of a base (e.g., K₂CO₃) to form the aminobutyl derivative. Subsequent esterification with ethanol would yield the target compound.
Reaction steps :
-
Alkylation :
-
Esterification :
Esterification
The esterification of the carboxylic acid proceeds via nucleophilic acyl substitution. In acid-catalyzed conditions, the carbonyl oxygen is protonated, activating the carbonyl for nucleophilic attack by ethanol. The mechanism involves:
-
Protonation : Activation of the carbonyl group.
-
Nucleophilic attack : Ethanol attacks the carbonyl carbon.
-
Deprotonation : Formation of a tetrahedral intermediate.
Alkylation
The alkylation of the amino group involves nucleophilic substitution. The amine acts as a nucleophile, displacing the bromide ion in an SN2 reaction. Steric hindrance from the aromatic ring may favor a stepwise SN1 mechanism, but the primary nature of the aminobutyl group suggests an SN2 pathway is plausible.
Characterization Methods
Key analytical techniques for verifying the compound’s structure include:
-
Infrared spectroscopy (IR) :
-
¹H NMR :
Table 1: Esterification of 4-(1-aminobutyl)benzoic acid
| Parameter | Value/Description |
|---|---|
| Catalyst | H₂SO₄ or SOCl₂ |
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) or 0–50°C |
| Reaction time | 4–10 hours (SOCl₂) |
| Yield | ~70–80% (H₂SO₄), high (SOCl₂) |
Table 2: Alkylation of 4-aminobenzoic acid
| Reagent | Role |
|---|---|
| 1-bromo-butane | Butylating agent |
| K₂CO₃ | Base (deprotonates amine) |
| Solvent | DMF or DMSO |
| Temperature | Reflux (~150°C) |
Comparison with Analogous Compounds
| Compound | Key Feature |
|---|---|
| Ethyl 4-aminobenzoate | Lacks the butyl chain |
| Ethyl 4-(butylamino)benzoate | Butyl group instead of aminobutyl |
| Methyl 4-(1-aminoethyl)benzoate | Methyl ester + shorter alkyl chain |
Scientific Research Applications
Pharmaceutical Applications
1. Precursor in Drug Development
Ethyl 4-(1-aminobutyl)benzoate serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural similarities to known local anesthetics suggest potential applications in developing new anesthetic agents. Research indicates that modifications to similar benzoate structures have shown promising results in enhancing anesthetic efficacy, indicating that this compound may also exhibit similar therapeutic properties .
2. Biological Activity
Studies have demonstrated that compounds with structural similarities to this compound possess various biological activities, including anti-inflammatory and cytoprotective effects. For instance, one study highlighted its gastroprotective activity, showing that it could protect gastric mucosa in animal models by increasing mucus secretion and reducing gastric lesions . This suggests potential applications in treating gastrointestinal disorders.
3. Local Anesthetic Properties
Research into related compounds has confirmed local anesthetic effects, which could extend to this compound. The compound's ability to modulate enzyme activity or receptor function through interactions such as hydrogen bonding is crucial for understanding its mechanism of action .
Synthetic Applications
1. Building Block for Organic Synthesis
this compound is valuable as a building block in synthetic organic chemistry. Its versatility allows it to be used in various reactions to create more complex molecules. Continuous flow processes are often employed in industrial settings to enhance efficiency and yield during its synthesis.
2. Synthesis of Other Compounds
The compound can be utilized as an intermediate in synthesizing other benzoate derivatives. For example, it can be transformed into other functionalized benzoates through various chemical reactions, expanding its utility in organic synthesis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 4-(1-aminobutyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations
Ethyl benzoate derivatives differ primarily in their para-position substituents, which influence their chemical and physical properties. Key examples include:
Key Findings :
- Amino vs. Acetamido Groups: Ethyl 4-aminobenzoate exhibits simpler NMR spectra (e.g., aromatic protons at δ 7.8–6.9 ppm) compared to acetamido derivatives, which show additional peaks for carbonyl (δ ~170 ppm in ¹³C NMR) and methyl groups.
- Heterocyclic Substituents: Compounds like ethyl 4-(1H-tetrazol-1-yl)benzoate display unique stability challenges (storage at 2–8°C required) due to the reactive tetrazole ring, unlike the more stable aminobutyl analog.
Ester Group Variations
Replacing the ethyl ester with methyl or branched esters alters solubility and metabolic stability:
Key Findings :
- Methyl Esters : Exhibit lower molecular weights and reduced water solubility compared to ethyl esters, impacting bioavailability.
- Ethoxylated Derivatives: Enhanced water solubility (e.g., ethoxylated ethyl-4-aminobenzoate) due to polyethylene glycol chains, making them suitable for topical applications.
Spectral Data Comparison
Key Insight: The aminobutyl group in this compound would likely show distinct NMR signals for the butyl chain (e.g., δ 1.4–1.6 ppm for CH₂ groups) and a broad peak for the NH₂ group.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Ethyl 4-(1-aminobutyl)benzoate, and how can purity be validated?
- Methodology : Multi-step organic synthesis typically involves coupling ethyl 4-aminobenzoate derivatives with butylamine precursors. For example, hydrazine hydrate or tetramethylthiuram disulfide (DTMT) can facilitate amine group introduction (e.g., as in ). Post-synthesis, purity is validated via thin-layer chromatography (TLC) and spectroscopic techniques (1H/13C-NMR, IR) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology : X-ray crystallography (using SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks . Complementary methods include FT-IR for functional group analysis (C=O, N–H stretches) and NMR for regiochemical confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How does the aminobutyl substituent influence solubility and reactivity compared to simpler analogs (e.g., ethyl 4-aminobenzoate)?
- Methodology : Compare logP values (via HPLC) to assess lipophilicity changes. Reactivity studies (e.g., nucleophilic acyl substitution) can quantify ester hydrolysis rates under varying pH conditions. Solubility profiles in polar/nonpolar solvents provide insights into functional group interactions .
Advanced Research Questions
Q. How can crystallographic disorder in this compound crystals be resolved during refinement?
- Methodology : Use SHELXL’s PART and SUMP instructions to model disordered regions. Twinning detection (via PLATON) and HKLF5 data formatting improve refinement accuracy. Constraints (e.g., SIMU, DELU) stabilize anisotropic displacement parameters for flexible alkyl chains .
Q. What strategies mitigate contradictions in structure-activity relationship (SAR) studies when varying the amine substituent?
- Methodology : Perform systematic SAR by synthesizing analogs (e.g., dimethylamino, hydrazinyl derivatives) and testing biological/physical properties. Statistical tools (e.g., multivariate regression) correlate substituent electronic effects (Hammett σ) with activity data .
Q. How does the 1-aminobutyl group affect photophysical properties in comparison to ethyl 4-(dimethylamino)benzoate?
- Methodology : UV-vis spectroscopy evaluates conjugation length and charge-transfer transitions. Time-resolved fluorescence measures excited-state lifetimes. Computational modeling (DFT/TD-DFT) identifies electronic transitions and orbital contributions .
Q. What experimental designs optimize catalytic efficiency in reactions involving this compound as a substrate?
- Methodology : Design of Experiments (DoE) evaluates catalyst loading, solvent polarity, and temperature effects. Kinetic studies (e.g., via in situ IR monitoring) identify rate-limiting steps. Hammett plots assess electronic effects on reaction pathways .
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
